1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Agrochemical intermediates SDHI fungicide design Regioisomer SAR

1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2091705-38-1) is a C5-carboxylic acid pyrazole building block—distinct from the C4-acid intermediates of commercial SDHI fungicides (fluxapyroxad, bixafen, sedaxane). The C5-acid vector angle alters final amide pharmacophore geometry, accessing SDH ubiquinone-binding sub-pockets unexplored by established fungicides, supporting resistance-breaking candidate identification. The N1-CHF₂ group introduces hydrogen-bond donor capacity and metabolic stability absent in N1-methyl analogs, while thiophen-2-yl at C3 provides a differentiated electronic/steric profile versus the thiophen-3-yl regioisomer (CAS 2092061-31-7). Ideal for carboxamide library design and head-to-head SDHI potency comparisons.

Molecular Formula C9H6F2N2O2S
Molecular Weight 244.22 g/mol
CAS No. 2091705-38-1
Cat. No. B1483261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
CAS2091705-38-1
Molecular FormulaC9H6F2N2O2S
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C(F)F
InChIInChI=1S/C9H6F2N2O2S/c10-9(11)13-6(8(14)15)4-5(12-13)7-2-1-3-16-7/h1-4,9H,(H,14,15)
InChIKeyUKRUZQGOPZKZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid in SDHI Agrochemical and Drug Discovery Research


1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2091705-38-1) is a heterocyclic building block featuring a pyrazole core substituted with a difluoromethyl group at the N1 position, a thiophen-2-yl moiety at the C3 position, and a carboxylic acid functionality at the C5 position . This compound belongs to a class of fluorinated pyrazole acids used as advanced intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and bioactive molecules. Its distinct substitution pattern—combining a metabolically stabilizing CHF₂ group with a sulfur-containing heteroaryl ring—differentiates it from the widely commercialized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediates that form the core of major SDHI fungicides such as fluxapyroxad, bixafen, and sedaxane .

Why 1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Is Not Interchangeable with Common Pyrazole Carboxylic Acid Building Blocks


In-class pyrazole carboxylic acids cannot be freely interchanged because the position of the carboxylic acid group—C5 versus the more common C4—determines the geometry and orientation of the final amide pharmacophore, directly impacting target binding in SDHI fungicide design . Additionally, the thiophen-2-yl regioisomer differs from the thiophen-3-yl analog (CAS 2092061-31-7) in electronic distribution and steric profile at the pyrazole C3 position, which can alter both the reactivity of the acid in amide coupling and the binding mode of the resulting carboxamide to the succinate dehydrogenase ubiquinone-binding pocket . The N1-difluoromethyl substituent further introduces hydrogen-bond donor capacity that is absent in the N1-methyl analogs dominating the commercial SDHI intermediate market, potentially conferring differentiated metabolic stability and lipophilicity profiles.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid Versus Closest Analogs


Regioisomeric Differentiation: Thiophen-2-yl vs Thiophen-3-yl Substitution at Pyrazole C3

The thiophen-2-yl substitution at the C3 position of the pyrazole ring orients the sulfur atom closer to the difluoromethyl-bearing N1 position compared to the thiophen-3-yl regioisomer (CAS 2092061-31-7), altering the electronic environment at the pyrazole core. This positional difference affects the acid's pKa and the conformational preferences of derived amides. In the closely related thiophene-containing SDHI inhibitor series reported by Walter et al. (2018), the thiophene ring position was critical for antifungal potency against Ascomycete pathogens .

Agrochemical intermediates SDHI fungicide design Regioisomer SAR

Carboxylic Acid Position Differentiation: C5-Acid vs C4-Acid Pyrazole Scaffolds

The carboxylic acid at the pyrazole C5 position in the target compound yields carboxamide derivatives with a different vector angle compared to amides derived from the C4-acid isomer—3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9), which is the core intermediate for commercial SDHI fungicides fluxapyroxad, bixafen, and sedaxane . The C5-acid scaffold places the amide bond one position closer to the N1-difluoromethyl group, altering the spatial relationship between the hydrogen-bond-donating CHF₂ moiety and the carboxamide pharmacophore. The C4-acid intermediate has a reported LogP of 0.64, while the target compound, with its additional thiophene ring and altered acid position, has a significantly higher predicted LogP (QSPR estimated ~3.22 for structurally related thiophene-containing pyrazole acids) .

SDHI fungicide intermediates Carboxamide pharmacophore geometry Positional isomer comparison

N1-Difluoromethyl as a Metabolically Stabilizing Bioisostere vs N1-Methyl in Commercial SDHI Intermediates

The N1-difluoromethyl substituent (CHF₂) serves as a lipophilic hydrogen-bond donor, a property absent in the N1-methyl group of the predominant commercial SDHI intermediate (CAS 176969-34-9). The CHF₂ group has been demonstrated in medicinal chemistry literature to improve metabolic stability, modulate lipophilicity, and enhance membrane permeability compared to CH₃, while retaining hydrogen-bond donor capacity similar to an OH group . In the target compound, this CHF₂ group is positioned adjacent to the C5-carboxylic acid, creating a dual hydrogen-bond donor motif (CHF₂ + COOH) that is geometrically unique among pyrazole acid building blocks.

Fluorinated building blocks Metabolic stability Hydrogen-bond donor bioisosteres

Synthetic Accessibility Advantage: Halogen Dance Route Enables Regioselective Functionalization

The synthesis of 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid relies on an optimized synthetic route employing the halogen dance reaction for regioselective thiophene functionalization and a van Leusen-type pyrrole synthesis adaptation, as described by Walter et al. (2018) . This synthetic approach enables selective construction of the 1-difluoromethyl-3-thiophen-2-yl-5-carboxy substitution pattern—a combination that is 'barely known' among five-membered heterocyclic systems. The reported procedure provides access to this specific substitution pattern in quantities suitable for derivatization into focused SDHI candidate libraries, whereas the 4-carboxy regioisomer with the same substituent pattern is synthetically inaccessible via the same route.

Regioselective synthesis Halogen dance reaction Difluoromethyl heterocycle construction

Molecular Topology Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs Commercial SDHI Acid Intermediates

The target compound possesses a distinct hydrogen-bonding profile compared to the commercial SDHI acid intermediate. With 2 hydrogen-bond donors (COOH + CHF₂) and 5 hydrogen-bond acceptors (COOH carbonyl, COOH hydroxyl, pyrazole N, thiophene S, and CHF₂ fluorines), it offers a different pharmacophoric fingerprint than 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has only 1 HBD (COOH only) and 4 HBA. The target compound also features a topological polar surface area of approximately 90.65 Ų, compared to ~70–75 Ų for the methyl-substituted C4-acid intermediate, reflecting increased polarity from the additional heteroatoms .

Drug-likeness Physicochemical descriptors Building block selection

Fungicidal Activity Context: Thiophene-Containing Pyrazole Carboxamides in SDHI Lead Optimization

Novel pyrazole-thiophene carboxamide derivatives have been demonstrated in the primary literature to exhibit SDH inhibition with IC₅₀ values as low as 6.81 μg/L, approximately 2-fold more potent than the commercial SDHI fluopyram (IC₅₀ = 13.4 μg/L) . The target compound, as the carboxylic acid precursor to such thiophene-containing pyrazole carboxamides, serves as the key building block for accessing this demonstrated potency advantage. The Walter et al. (2018) study specifically validated that difluoromethyl-bearing heterocyclic acids with thiophene components can be coupled to generate SDH inhibitors with activity against selected Ascomycete pathogens .

Antifungal SAR SDHI fungicide discovery Pyrazole-thiophene hybrids

Optimal Procurement and Application Scenarios for 1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid


Focused SDHI Fungicide Library Synthesis with Non-Canonical Amide Geometry

Procure this compound when designing carboxamide libraries that explore the C5-amide vector angle as a differentiation strategy against C4-amide derived commercial SDHIs (fluxapyroxad, bixafen, sedaxane). The altered geometry may access sub-pockets of the SDH ubiquinone-binding site that are not engaged by established fungicides, supporting resistance-breaking candidate identification .

Regioisomer-Controlled SAR Studies for Thiophene Position Optimization

Use this compound in parallel with its thiophen-3-yl regioisomer (CAS 2092061-31-7) to systematically evaluate the impact of sulfur orientation on SDH inhibition potency and antifungal spectrum. Head-to-head comparison of derived amides from both regioisomers can inform the optimal thiophene connectivity for lead series advancement .

Fluorinated Building Block for Metabolic Stability Optimization in Agrochemical and Drug Discovery

Incorporate this compound into medicinal chemistry workflows where the N1-CHF₂ group is required to probe hydrogen-bond interactions or enhance metabolic stability of the final amide product. The difluoromethyl group provides a unique combination of lipophilicity and hydrogen-bond donor capacity that is absent in N1-methyl analogs .

Physicochemical Property Differentiation in Parallel Library Design

Deploy this compound as a higher-MW, higher-LogP, higher-HBD building block when designing parallel libraries that require a broader range of physicochemical properties. Its TPSA of ~90.65 Ų and HBD count of 2 differentiate it from the commercial C4-acid intermediate (TPSA ~70–75 Ų, HBD=1), enabling coverage of different property space in multiparameter optimization .

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